molecular formula C9H12ClNO B1199383 2-Amino-1-(4-chlorophenyl)propan-1-ol CAS No. 23933-83-7

2-Amino-1-(4-chlorophenyl)propan-1-ol

Cat. No.: B1199383
CAS No.: 23933-83-7
M. Wt: 185.65 g/mol
InChI Key: LTOCGMHUCZEAMG-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a colorless to slightly yellow solid that can be dissolved in water and many organic solvents. This compound is known for its applications in organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-chlorophenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in organic synthesis reactions, facilitating the formation of more complex molecules. The nature of these interactions often involves the amino and hydroxyl functional groups of the compound, which can form hydrogen bonds and other interactions with biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of enzymes and other proteins, thereby altering cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s amino and hydroxyl groups play a crucial role in these interactions, allowing it to form stable complexes with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains relatively stable under proper storage conditions, but its activity can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, including irritation and discomfort. These threshold effects are important considerations in the compound’s application .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method of synthesizing 2-Amino-1-(4-chlorophenyl)propan-1-ol involves the reaction of 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups. The specific preparation method can be adjusted according to the desired conditions and needs .

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol .

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is used in the synthesis of pharmaceutical compounds and has potential therapeutic applications.

    Industry: The compound is used in the production of dyes and dye intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, which contribute to its biological and chemical activities .

Comparison with Similar Compounds

  • 4-Chloronorephedrine
  • p-Chloronorephedrine
  • p-Chloro-beta-hydroxyamphetamine

Comparison: 2-Amino-1-(4-chlorophenyl)propan-1-ol is unique due to its specific combination of amino and hydroxyl functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOCGMHUCZEAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946754
Record name 2-Amino-1-(4-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23933-83-7
Record name 4-Chloronorephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023933837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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